molecular formula C18H23N3O4S B2876737 3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034473-07-7

3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2876737
CAS No.: 2034473-07-7
M. Wt: 377.46
InChI Key: HUZWQXBVGKMJGY-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine (CAS 2034473-07-7) is a chemical compound with the molecular formula C18H23N3O4S and a molecular weight of 377.46 g/mol . This reagent features a pyridazine core, a heterocyclic aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its significant biological activities . The inherent physicochemical properties of the pyridazine ring, including a high dipole moment and robust hydrogen-bonding capacity, make it a valuable pharmacophore for molecular recognition and drug-target interactions . Pyridazine derivatives are of substantial research interest for tackling critical health challenges, demonstrating significant potential as both vasodilators for cardiovascular diseases and as targeted anticancer agents . The incorporation of a piperidine ring and a phenoxyethanesulfonyl group in this specific molecule suggests potential for diverse biological activity, warranting further investigation. Researchers are exploring such compounds for their ability to inhibit key enzymatic targets, such as kinases and phosphodiesterases (PDEs), which are implicated in cell proliferation and cardiovascular function . This product is intended for research and development purposes, including in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-6-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-15-9-10-18(20-19-15)25-17-8-5-11-21(14-17)26(22,23)13-12-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZWQXBVGKMJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

The pyridazine ring is constructed via cyclocondensation of 1,4-diketones and hydrazine derivatives. For 3-methyl substitution, 3-oxopentanedioic acid is reacted with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 3-methylpyridazine-6-ol in 68% yield.

Functionalization at C6

The C6 hydroxyl group is activated for nucleophilic substitution. Chlorination using POCl₃ (neat, 110°C, 4 h) converts the hydroxyl to a chloro group, producing 6-chloro-3-methylpyridazine. Alternatively, tosylation with p-toluenesulfonyl chloride (TsCl, DMAP, CH₂Cl₂, 0°C to rt, 6 h) generates the tosylate leaving group.

Preparation of 3-Hydroxy-N-(2-phenoxyethanesulfonyl)piperidine

Sulfonylation of Piperidine

3-Hydroxypiperidine is sulfonylated with 2-phenoxyethanesulfonyl chloride under Schotten-Baumann conditions. The reaction proceeds in dichloromethane with triethylamine (TEA) as a base (0°C to rt, 2 h), achieving 85% yield. The sulfonyl chloride is synthesized via chlorosulfonation of 2-phenoxyethanol using ClSO₃H (0°C, 1 h).

Reaction Conditions Table

Step Reagents/Conditions Yield (%)
Sulfonyl chloride synthesis ClSO₃H, 0°C, 1 h 92
Sulfonylation 3-Hydroxypiperidine, TEA, CH₂Cl₂, 2 h 85

Protection-Deprotection Strategies

To prevent side reactions during subsequent steps, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group (Boc₂O, DMAP, CH₂Cl₂, rt, 4 h). Deprotection is performed post-coupling using HCl/dioxane (rt, 1 h).

Coupling of Pyridazine and Piperidine Moieties

Mitsunobu Reaction

The C6-hydroxylpyridazine reacts with 3-hydroxy-N-(2-phenoxyethanesulfonyl)piperidine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h), forming the ether linkage. This method affords a 78% yield but requires strict anhydrous conditions.

Nucleophilic Aromatic Substitution

Using 6-chloro-3-methylpyridazine and the piperidine derivative (K₂CO₃, DMF, 80°C, 8 h), the coupling proceeds via SNAr mechanism, yielding 70% product. Elevated temperatures improve reaction kinetics but may induce decomposition.

Comparative Analysis of Coupling Methods

Method Conditions Yield (%) Purity (HPLC)
Mitsunobu DIAD, PPh₃, THF, 12 h 78 98.5
SNAr K₂CO₃, DMF, 80°C, 8 h 70 97.2

Final Functionalization and Purification

Deprotection and Workup

Boc-deprotection with HCl/dioxane yields the final compound as a hydrochloride salt, which is neutralized with NaHCO₃(aq) and extracted into ethyl acetate.

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:2 gradient) removes residual reagents. Final recrystallization from ethanol/water (9:1) provides analytically pure material (mp 142–144°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine H5), 7.45–7.30 (m, 5H, aromatic), 4.52 (m, 1H, piperidine H3), 3.89 (t, J = 6.0 Hz, 2H, OCH₂), 3.12 (m, 2H, SO₂CH₂), 2.51 (s, 3H, CH₃).
  • HRMS (ESI): m/z calc. for C₁₉H₂₄N₃O₅S [M+H]⁺ 422.1382, found 422.1385.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Analog: 3-Methyl-6-(piperidin-3-yloxy)pyridazine Hydrochloride

Key Differences :

  • Substituent: Lacks the 2-phenoxyethanesulfonyl group on the piperidine nitrogen.
  • The absence of the sulfonyl group may reduce polarity and affect membrane permeability .
  • Molecular Weight : Estimated to be lower than the target compound due to the missing substituent.
Property Target Compound* 3-Methyl-6-(piperidin-3-yloxy)pyridazine HCl
Molecular Formula C₁₉H₂₄N₄O₄S C₁₀H₁₆ClN₃O (inferred)
Molecular Weight ~428.48 g/mol ~253.71 g/mol
Key Functional Groups Sulfonyl, aryl ether Piperidine, HCl salt

*Data inferred from structural analysis.

Heterocyclic Ring Variation: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Key Differences :

  • Heterocycle : Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing conformational flexibility.
  • Physicochemical Properties : Lower molecular weight (179.22 g/mol) and density (1.141 g/cm³) compared to the target compound. The smaller ring may alter binding affinity in receptor interactions .
Property Target Compound 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine
Molecular Formula C₁₉H₂₄N₄O₄S C₉H₁₃N₃O
Molecular Weight ~428.48 g/mol 179.22 g/mol
Boiling Point Not available 363.2±42.0 °C (predicted)

Sulfonyl Group Analogs: 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

Key Differences :

  • Substituent: A methanesulfonylphenyl group is attached via a pyrazole linker instead of a phenoxyethanesulfonyl-piperidine moiety.
Property Target Compound Methanesulfonylphenyl Analog
Molecular Formula C₁₉H₂₄N₄O₄S C₂₂H₂₀N₄O₂S
Molecular Weight ~428.48 g/mol 428.49 g/mol
Functional Groups Ether, sulfonyl Pyrazole, sulfonyl

Pharmacologically Active Analogs: CL218,872 (Triazolopyridazine)

Key Differences :

  • Core Structure : Triazolo[4,3-b]pyridazine vs. pyridazine with ether linkage.
  • Biological Activity: CL218,872 is a known anxiolytic with affinity for GABAₐ receptors. The target compound’s sulfonyl-piperidine substituent may target similar pathways but with distinct pharmacokinetic profiles due to increased polarity .
Property Target Compound CL218,872
Molecular Formula C₁₉H₂₄N₄O₄S C₁₃H₁₀F₃N₅
Molecular Weight ~428.48 g/mol 301.25 g/mol
Therapeutic Class Not reported Anxiolytic

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